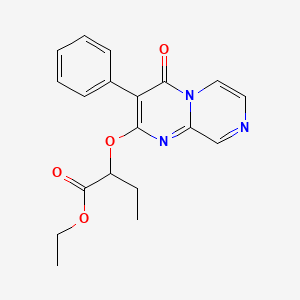
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate is a synthetic organic compound that belongs to the class of pyrazino[1,2-a]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrazino[1,2-a]pyrimidine core fused with a phenyl group and an ethyl butyrate moiety
Preparation Methods
The synthesis of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate typically involves multiple steps. One common synthetic route includes the condensation of aminopyrazine with triethyl methanetricarboxylate to form ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3-carboxylate . This intermediate is then further reacted with appropriate reagents to introduce the phenyl and butyrate groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways. For instance, derivatives of pyrazino[1,2-a]pyrimidine have been investigated for their cytotoxic activities against cancer cell lines . Additionally, its unique structure makes it a valuable tool for molecular modeling and drug design studies.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazino[1,2-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can be compared to other pyrazino[1,2-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the phenyl and butyrate groups in this compound contributes to its distinct chemical properties and biological activities. Other similar compounds include ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate , which also features a pyrimidine core but with different substituents.
Properties
CAS No. |
21271-35-2 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxybutanoate |
InChI |
InChI=1S/C19H19N3O4/c1-3-14(19(24)25-4-2)26-17-16(13-8-6-5-7-9-13)18(23)22-11-10-20-12-15(22)21-17/h5-12,14H,3-4H2,1-2H3 |
InChI Key |
LVLSCICZUSWWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















